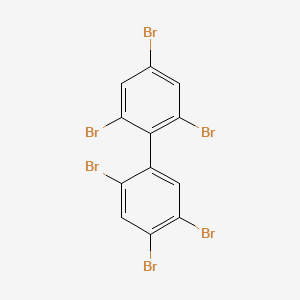
2,2',4,4',5,6'-Hexabromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,4’,5,6’-Hexabromobiphenyl is a member of the polybrominated biphenyl group, which are compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its persistence in the environment and its bioaccumulative properties. It has been used primarily as a flame retardant in various industrial applications .
Preparation Methods
The synthesis of 2,2’,4,4’,5,6’-Hexabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired positions on the biphenyl ring . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2,2’,4,4’,5,6’-Hexabromobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,4,4’,5,6’-Hexabromobiphenyl has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants.
Biology: Investigated for its effects on biological systems, particularly its bioaccumulation and toxicity.
Medicine: Research on its potential health impacts, including carcinogenicity and endocrine disruption.
Industry: Utilized as a flame retardant in plastics, textiles, and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound. Additionally, 2,2’,4,4’,5,6’-Hexabromobiphenyl can inhibit gap junction-mediated cell-cell communication, which is a mechanism associated with tumor promotion .
Comparison with Similar Compounds
2,2’,4,4’,5,6’-Hexabromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern. Similar compounds include:
2,2’,4,4’,5,5’-Hexabromobiphenyl: Differing by the position of bromine atoms.
2,2’,3,4,5,6-Hexabromobiphenyl: Another isomer with a different bromination pattern.
Polybrominated diphenyl ethers (PBDEs): Structurally similar but with ether linkages instead of direct biphenyl connections.
These compounds share similar properties, such as persistence and bioaccumulation, but differ in their specific chemical behaviors and applications.
Properties
CAS No. |
36402-15-0 |
|---|---|
Molecular Formula |
C12H4Br6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
1,2,4-tribromo-5-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-1-10(17)12(11(18)2-5)6-3-8(15)9(16)4-7(6)14/h1-4H |
InChI Key |
SGDPXKBCMMVXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


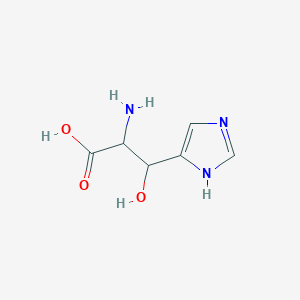
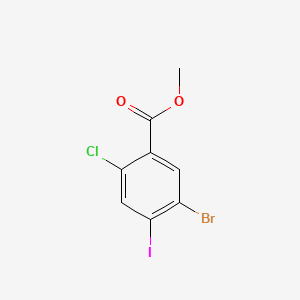

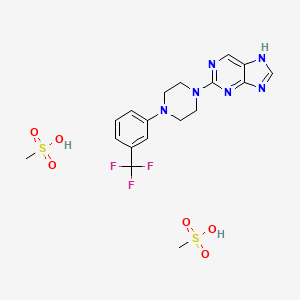

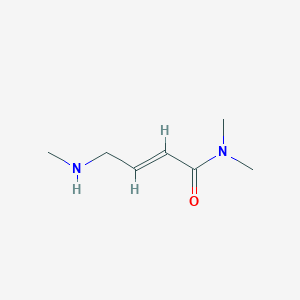
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)

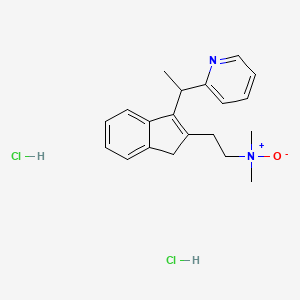
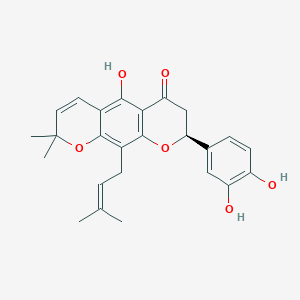
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
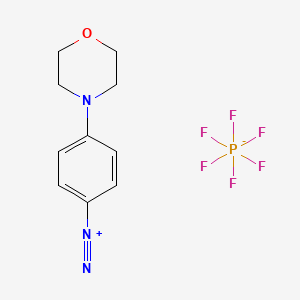

dimethylsilane](/img/structure/B15290524.png)
